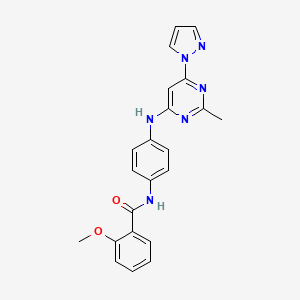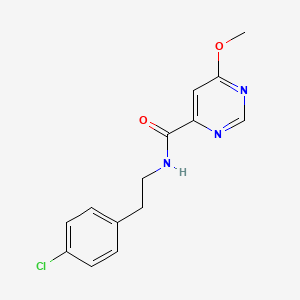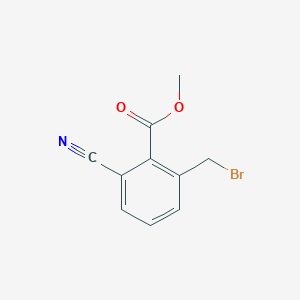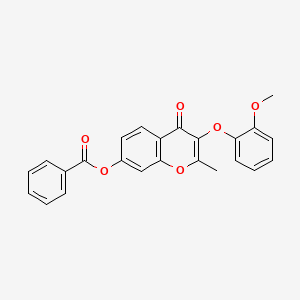
5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields due to their wide range of biological activities.
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of hydrazines with α,β-unsaturated carbonyls . The specific synthesis process for “5-methyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid” is not available in the sources I found.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The specific chemical reactions involving “this compound” are not available in the sources I found.科学的研究の応用
Structural and Spectral Investigations
Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid , a derivative closely related to the specified compound, has been conducted to understand its structural and spectral properties. This study combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, to elucidate the molecular structure and electronic transitions within the molecule. Such detailed characterization lays the groundwork for further applications in designing molecules with specific physical or chemical properties for use in various scientific domains (Viveka et al., 2016).
Coordination Chemistry and Polymer Science
Another area of interest is the synthesis of d^10 metal coordination polymers constructed from pyrazole-4-carboxylic acid derivatives. These coordination polymers, assembled with Zn(II) and Cd(II) ions, demonstrate unique structural diversity and potential applications in material science, catalysis, and optical devices. The study also touches upon the chiral nature and luminescence properties of these polymers, indicating their utility in creating functional materials with specific optical characteristics (Cheng et al., 2017).
Synthetic Methodologies
The chemical versatility of pyrazole-4-carboxylic acid derivatives is further showcased in studies focusing on synthetic methodologies. For example, research into the functionalization reactions of related compounds provides insights into creating a wide array of derivatives with potential biological or catalytic activities. These synthetic routes enable the development of novel compounds with tailored properties for specific research or industrial applications (Yıldırım et al., 2005).
Material Science Applications
Pyrazole-4-carboxylic acid derivatives also find application in material science, particularly in the synthesis of mononuclear Cu(II)/Co(II) coordination complexes . These complexes have been studied for their crystal structures, magnetic properties, and potential as precursors for advanced materials with specific magnetic or electronic properties. The exploration of these complexes contributes to the ongoing research in designing materials for electronics, magnetism, and photonics (Radi et al., 2015).
特性
IUPAC Name |
5-methyl-1-(3-methylbutyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)4-5-12-8(3)9(6-11-12)10(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYALHLSPDGBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)


![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)


![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)
![tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)



![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)

